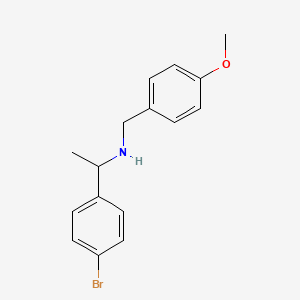![molecular formula C14H10Cl2O2 B1451954 Cloruro de 2-[(3-clorobencil)oxi]benzoílo CAS No. 1160250-13-4](/img/structure/B1451954.png)
Cloruro de 2-[(3-clorobencil)oxi]benzoílo
Descripción general
Descripción
2-[(3-Chlorobenzyl)oxy]benzoyl chloride is a specialty product used for proteomics research . It has a molecular formula of C14H10Cl2O2 and a molecular weight of 281.14 .
Molecular Structure Analysis
The molecular structure of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride consists of a benzoyl chloride group attached to a chlorobenzyl group via an oxygen atom . The presence of the chlorine atoms and the oxygen atom can significantly influence the chemical properties of the compound, including its reactivity.Aplicaciones Científicas De Investigación
Investigación de Proteómica
“Cloruro de 2-[(3-clorobencil)oxi]benzoílo” is a specialty product used in proteomics research . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este compuesto podría utilizarse en el análisis de la estructura de las proteínas y en la identificación y cuantificación de las mismas.
Síntesis de Derivados del Ácido Salicílico
Este compuesto se utiliza en la síntesis de derivados del ácido salicílico . Específicamente, se utiliza para producir ácido 2-((3-(clorometil)benzoílo)oxi)benzoico haciendo reaccionar ácido salicílico y cloruro de 3-(clorometil)benzoílo en acetona como disolvente con un catalizador de piridina .
Desarrollo de Nuevos Fármacos Analgésicos
Se sintetizó un nuevo compuesto derivado del ácido salicílico, denominado ácido 2-((3-(clorometil)benzoílo)oxi)benzoico (3CBB), para encontrar un compuesto que presentara una mayor actividad analgésica y una menor irritación ulcerosa que el ácido acetilsalicílico (ASA) . Esto sugiere que “this compound” podría utilizarse en el desarrollo de nuevos fármacos analgésicos.
Investigación Antiinflamatoria
El compuesto también participa en la investigación antiinflamatoria . Los derivados del ácido salicílico, incluidos los sintetizados a partir de “this compound”, son bien conocidos por su actividad antiinflamatoria a través de la inhibición de la ciclooxigenasa (COX) .
Investigación de la Actividad Antiplaquetaria
Los resultados de la evaluación preliminar de la especificidad de la COX-2, el perfil de toxicidad, la actividad analgésica, antiinflamatoria y antiplaquetaria han convertido al ácido 2-((3-(clorometil)benzoílo)oxi)benzoico en un compuesto prometedor para el desarrollo de nuevos fármacos . Esto indica que “this compound” podría utilizarse en investigaciones relacionadas con la actividad antiplaquetaria.
Mecanismo De Acción
3-Chlorobenzyloxybenzoyl chloride is an acylating agent and reacts with alcohols, amines, and other nucleophiles to form esters, amides, and other derivatives. The reaction proceeds via a nucleophilic substitution reaction, in which the chlorine atom is replaced by a nucleophile. The reaction is typically conducted in the presence of a base, such as potassium hydroxide, which serves to deprotonate the chlorine atom and facilitate the reaction.
Biochemical and Physiological Effects
3-Chlorobenzyloxybenzoyl chloride is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and is generally regarded as safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chlorobenzyloxybenzoyl chloride in laboratory experiments include its low cost, its availability in a variety of solvents, and its ability to participate in a variety of reactions. The primary limitation of this compound is its sensitivity to moisture and air, which can lead to the formation of impurities and by-products.
Direcciones Futuras
The future directions for the use of 3-chlorobenzyloxybenzoyl chloride in scientific research include its use in the synthesis of biologically active compounds, such as peptides, antibiotics, and other pharmaceuticals. Additionally, it could be used to synthesize polymers, dyes, and other materials for use in a variety of industrial and consumer applications. Additionally, it could be used in the synthesis of novel compounds for use in the study of biological processes, such as drug metabolism and gene expression.
Safety and Hazards
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBDEJFXGHBJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246586 | |
| Record name | Benzoyl chloride, 2-[(3-chlorophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160250-13-4 | |
| Record name | Benzoyl chloride, 2-[(3-chlorophenyl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 2-[(3-chlorophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole](/img/structure/B1451876.png)


amine](/img/structure/B1451881.png)

![3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B1451883.png)




